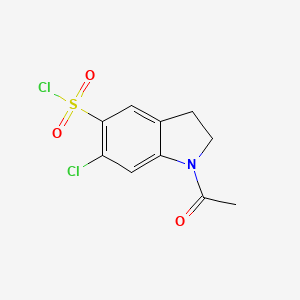

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride

Descripción general

Descripción

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an acetyl group, a chloro substituent, and a sulfonyl chloride group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

The synthesis of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Acetylation: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the indole core can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is primarily recognized for its role as a building block in the synthesis of various biologically active compounds. Its indole structure is crucial for developing pharmaceuticals due to its ability to mimic natural biological molecules.

Case Studies in Drug Development

- Antimicrobial Agents : Research indicates that indole derivatives exhibit significant antimicrobial activity. For instance, derivatives synthesized from 1-acetyl-6-chloro-2,3-dihydro-1H-indole have been evaluated for their efficacy against various bacterial strains. In silico docking studies have shown promising interactions with target enzymes, suggesting potential as new antibacterial agents .

- Cancer Therapeutics : Indole-based compounds are being studied for their anticancer properties. The sulfonamide group present in the structure enhances the bioactivity of the compound, making it a candidate for further development in cancer treatment protocols .

Material Science Applications

The compound is also utilized in material science as a precursor for synthesizing advanced materials with unique properties. Its sulfonyl chloride functional group allows for further chemical modifications, leading to the development of polymers and other materials with enhanced thermal and mechanical properties.

Examples of Material Applications

- Polymer Synthesis : The sulfonyl chloride functionality can be used to create sulfonamide polymers that exhibit improved solubility and thermal stability. These materials are valuable in coatings and adhesives .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as hazardous (Signal Word: Danger), with precautionary measures recommended during handling due to its corrosive nature .

Mecanismo De Acción

The mechanism of action of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modification of protein function. The indole core may interact with various receptors and enzymes, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives, such as:

1-acetyl-5-chloro-2,3-dihydro-1H-indole-6-sulfonyl chloride: Similar structure but with different positions of the chloro and sulfonyl chloride groups.

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.

Actividad Biológica

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 1375474-80-8) is a sulfonyl chloride derivative with potential biological activities. This compound has garnered interest due to its structural features that suggest possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉Cl₂N₃O₃S |

| Molecular Weight | 294.16 g/mol |

| IUPAC Name | 1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

- Gram-positive Bacteria : The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, one study reported an MIC of 3.90 µg/mL against S. aureus ATCC 25923 and an even lower MIC against MRSA strains .

- Fungal Activity : The compound also demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effective inhibition .

Anticancer Activity

The anticancer properties of this compound were assessed in various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells.

- In vitro studies indicated that this compound significantly decreased cell viability in Caco-2 cells, with a reduction of approximately 39.8% compared to untreated controls (p < 0.001) .

- Additional research suggested that modifications to the indole structure could enhance anticancer activity, indicating a structure-dependent response in different cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of chlorine atoms in the structure appears to enhance both antimicrobial and anticancer activities by increasing lipophilicity and electrophilicity, allowing better penetration into bacterial cells and interaction with cellular targets .

Case Studies

Several case studies have been published that explore the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent publication reported the synthesis and evaluation of various indole derivatives, including our compound of interest, showing promising results against resistant bacterial strains .

- Cancer Cell Line Studies : Another study focused on the antiproliferative effects of indole derivatives on A549 cells, revealing that modifications to the indole ring could lead to enhanced anticancer properties .

Propiedades

IUPAC Name |

1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFZBEXPTYKKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.